7-Butyloxepan-2-one

Catalog No.
S564398
CAS No.
5579-78-2
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Butyloxepan-2-one

CAS Number

5579-78-2

Product Name

7-Butyloxepan-2-one

IUPAC Name

7-butyloxepan-2-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-6-9-7-4-5-8-10(11)12-9/h9H,2-8H2,1H3

InChI Key

YKVIWISPFDZYOW-UHFFFAOYSA-N

SMILES

CCCCC1CCCCC(=O)O1

Synonyms

epsilon-decalactone

Canonical SMILES

CCCCC1CCCCC(=O)O1

Chemical Properties and Sources:

7-Butyloxepan-2-one, also known as 6-decanolide, is a colorless to pale yellow liquid with a characteristic coconut-like odor []. It belongs to a class of organic compounds called lactones, specifically a cyclic ester with a ten-membered ring []. 6-Decanolide is naturally found in various fruits and dairy products, including milk, cheese, coconut, and some fruits like strawberries and pineapples [, ].

Applications in Food Science Research:

  • Flavoring agent: Due to its pleasant coconut aroma, 6-decanolide is used as a flavoring agent in various food products like candies, ice cream, baked goods, and beverages [, ]. Research has explored its interaction with other flavoring compounds and its influence on overall taste perception [, ].
  • Food spoilage detection: Studies have investigated the potential of 6-decanolide as a marker for food spoilage. As certain microorganisms degrade fats in food, they can release 6-decanolide, indicating the presence of spoilage and potential health risks [].

Applications in Biological Research:

  • Antimicrobial and antifungal activity: Research suggests that 6-decanolide may possess antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, although the exact mechanisms of action are still under investigation [, ].
  • Antioxidant activity: Some studies have explored the potential antioxidant properties of 6-decanolide. However, further research is needed to fully understand its effectiveness and the underlying mechanisms.

7-Butyloxepan-2-one, also known as 7-butyloxepan-2-one or 2-oxepanone, 7-butyl-, is a cyclic compound with the molecular formula C₁₀H₁₈O₂. It is classified as a lactone, which is a cyclic ester formed from the condensation of an alcohol and an acid. The structure of 7-butyloxepan-2-one features a butyl group attached to the seventh carbon of the oxepanone ring, making it distinct among similar compounds. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science .

There is no known mechanism of action described for 7-Butyloxepan-2-one in biological systems or its interaction with other compounds [, ].

  • Due to the lack of information, no safety concerns or hazards are documented for 7-Butyloxepan-2-one.
Typical of lactones. Key reactions include:

  • Hydrolysis: The compound can be hydrolyzed in the presence of water to regenerate the corresponding acid and alcohol.
  • Oxidation: It can be oxidized to form various products, including carboxylic acids, depending on the reaction conditions .
  • Reduction: The ketone functionality can be reduced to form alcohols.

These reactions are significant for synthetic applications and modifications of the compound.

Synthesis of 7-butyloxepan-2-one can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate linear precursors, cyclization can occur under acidic or basic conditions to form the lactone.
  • Esterification: The reaction between butyric acid and a suitable alcohol under specific conditions may yield 7-butyloxepan-2-one.
  • Ring-opening Reactions: In some cases, ring-opening reactions of related lactones followed by functionalization could lead to the formation of this compound .

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

7-Butyloxepan-2-one has potential applications in several areas:

  • Fragrance Industry: Due to its pleasant odor profile, it may be used as a fragrance component in perfumes and personal care products.
  • Food Industry: Its flavoring properties could make it suitable for use in food products.
  • Pharmaceuticals: As a precursor or intermediate in drug synthesis, it may contribute to developing new therapeutic agents .

Several compounds share structural similarities with 7-butyloxepan-2-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-OctanolactoneC₈H₁₄O₂Smaller ring size; used in flavoring agents
Epsilon-DecalactoneC₁₀H₁₈O₂Similar structure; used in fragrances
CaprolactoneC₆H₁₂O₂Shorter chain; widely used in polymer production
ButyrolactoneC₄H₈O₂Lower molecular weight; used as a solvent

7-Butyloxepan-2-one stands out due to its specific butyl substitution on the oxepanone ring, which may impart unique properties compared to these similar compounds.

Cyclization Strategies for Lactone Formation

6-Oxodecanoic Acid Cyclization Mechanisms

The synthesis of 7-butyloxepan-2-one through cyclization of 6-oxodecanoic acid represents a fundamental approach in lactone chemistry. The cyclization mechanism involves intramolecular esterification where the carboxylic acid group forms an ester linkage with a hydroxyl group within the same molecule, leading to the formation of a cyclic ester or lactone [13]. This process is facilitated by the formation of an ester linkage between the carboxylic acid group and the hydroxyl group, creating a seven-membered ring structure characteristic of oxepan-2-one derivatives [7].

The mechanistic pathway proceeds through a nucleophilic acyl substitution mechanism [13]. Initially, the hydroxyl group acts as a nucleophile, donating a pair of electrons to form a new bond with the carbocation formed from the carboxylic acid group [13]. This reaction is classified as a condensation reaction, specifically a dehydration reaction, as a water molecule is produced as a by-product [13]. The formation of seven-membered lactones from hydroxy acids is thermodynamically favorable due to reduced ring strain compared to smaller ring systems [9].

Temperature and reaction conditions play crucial roles in the cyclization efficiency . Typical conditions require heating at 120-150°C under reduced pressure to remove water and drive the equilibrium toward lactone formation . The reaction demonstrates excellent chemoselectivity for the formation of the seven-membered ring, with yields typically ranging from 65-80% for oxepan-2-one derivatives .

Catalytic Approaches in Intramolecular Esterification

Catalytic intramolecular esterification employs both acid and base catalysts to facilitate lactone formation. Acid-catalyzed cyclization utilizes sulfuric acid (10 mol%) or para-toluenesulfonic acid as catalysts . The mechanism follows a six-step process known by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [9]. In the first step, the carbonyl oxygen is protonated with acid to give an oxonium ion, making the carbonyl carbon a more electrophilic center [11].

The subsequent addition of the neutral nucleophile (hydroxyl group) to the protonated carboxylic acid results in a tetrahedral intermediate [11]. Proton transfer steps facilitate the net movement of hydrogen from one oxygen to another, creating a good leaving group (water) [11]. The elimination of water forms the protonated ester, which is then deprotonated to give the neutral lactone product [11].

Rhodium carbenoid mediated cyclization represents an advanced catalytic approach for oxepane synthesis [1] [17]. Treatment with rhodium(II) acetate results in cyclisation to the required oxepane in good yield [17]. This methodology has been successfully applied to synthetic approaches where the key step is the formation of the seven-membered cyclic ether [17].

Enzymatic cyclization using lipases such as Candida antarctica Lipase B provides an alternative approach that avoids harsh conditions and enhances enantioselectivity for chiral lactones . This method employs immobilized lipase at 40°C and achieves 90% yield while maintaining optical purity .

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Continuous flow reactor systems offer significant advantages for industrial lactone production, including improved heat and mass transfer, enhanced reaction control, and reduced reaction times [25]. The implementation of continuous flow synthesis enables the selective synthesis of hydroxy lactones with the system applicable to a variety of functionalized alkenoic acids [25]. Flow chemistry approaches allow the simple and eco-friendly generation of lactonic products within one hour (50 minutes) [25].

Optimization parameters for continuous flow lactone synthesis include temperature control, residence time, and catalyst concentration [28]. The integration of multistep photochemical and thermal continuous flow reactions demonstrates the potential for reducing reaction time to less than 10 minutes compared to greater than 24 hours in batch processes [28]. Flow reactors enable precise control of reaction conditions, with the ability to maintain consistent temperature and pressure profiles throughout the reactor length [25].

The scalability of continuous flow processes has been demonstrated with equivalent productivity exceeding 1 kilogram per day using laboratory-scale equipment [28]. Process analytical technology and modeling support reaction development, while ultraviolet and infrared time-resolved spectroscopies provide deeper understanding of reaction mechanisms [28]. The method was successfully scaled to deliver 22 millimoles of product in optimized conditions [25].

Heterogeneous Catalytic Systems (Zeolites, MOFs)

Zeolite-based catalytic systems provide robust platforms for lactone synthesis through their unique pore structures and tunable acidity [32]. Titanium-containing zeolites with MEL topology have been identified as promising catalysts for lactone formation reactions [32]. Computational screening of binding energies across more than 200 zeolite frameworks enables rational catalyst selection for enhanced selectivity [32]. Titanium-containing MEL demonstrates 40% increased selectivity to lactide products at over twice the conversion compared to other zeolite frameworks [32].

The incorporation of titanium directly into the silica zeolite framework introduces confinement effects that enhance catalytic performance [32]. Tetrahedral titanium sites in zeolites exhibit higher per-site rates in lactonization reactions compared to titanium oxide oligomers found in supported catalysts [32]. Gas-phase reaction studies over a range of temperatures and weight hourly space velocity demonstrate superior performance of optimized zeolite catalysts [32].

Metal-Organic Framework (MOF) systems offer exceptional versatility for lactone synthesis through their tunable porosity and metal node reactivity [29]. Covalent triazine framework (CTF) with bipyridine ligands anchored to aluminum triflate creates Lewis acidic centers paired with cobaltate anions for efficient ring expansion carbonylation [29]. The catalyst achieves over 99% conversion with 90% selectivity for lactone formation under optimized conditions of 50°C and 60 bar carbon monoxide pressure [29].

Catalyst SystemTemperature (°C)Conversion (%)Lactone Selectivity (%)Site Time Yield (h⁻¹)
[bpy-CTF-Al(OTf)₂]⁺[Co(CO)₄]⁻5099901.1
[Co(CO)₄]⁻⊂Cr-MIL-1016088>99180
[(POP-salph)Cr]⁺[Co(CO)₄]⁻60>999017

The chromium-based metal-organic framework Cr-MIL-101 demonstrates impressive activity in epoxide carbonylation with site time yields of 34 h⁻¹, making it among the most active heterogeneous epoxide carbonylation catalysts reported [29]. The removal of tetrahydrofuran solvent molecules from chromium(III) sites creates Lewis acidic sites that effectively activate substrates while the cobaltate species remain stably embedded within the framework [29].

Functionalization Pathways

Propenyl Group Modifications via Radical/Electrophilic Additions

Propenyl group modifications in 7-butyloxepan-2-one can be achieved through both radical and electrophilic addition mechanisms. Copper-catalyzed enantioselective radical oxyfunctionalization provides versatile access to functionalized lactones through difunctionalization reactions including oxyazidation, oxysulfonylation, oxyarylation, diacyloxylation, and oxyalkylation [38] [39]. The mechanism involves initial reaction between copper(I) catalyst and radical source to generate copper(II) species and a radical, which then adds to the alkene substrate affording a tertiary alkyl radical intermediate [39].

The enantioselective carbon-oxygen bond forming process mediated by the copper(II) complex furnishes the lactone product and regenerates the copper(I) species [39]. These reactions provide straightforward access to chiral lactone building blocks containing tetrasubstituted stereogenic centers that are traditionally difficult to access [38]. The azide group in lactone products can be easily converted to nitrogen-containing functional groups including tertiary alcohol-containing δ-lactams through palladium-catalyzed hydrogenation [39].

Electrophilic addition follows Markovnikov's rule, where the hydrogen attaches to the carbon with fewer alkyl substituents and the electrophile attaches to the carbon with more alkyl substituents [44]. The mechanism proceeds through protonation of the double bond, formation of a carbocation intermediate, and trapping of the atomic p orbital with the electrophile [43]. The rate-determining step is typically the protonation step before carbocation formation [43].

Halolactonization reactions represent important electrophilic functionalization pathways. Bifunctional catalysts derived from BINOL promote highly enantioselective bromolactonizations of structurally distinct unsaturated acids [38]. These reactions represent the first catalytic bromolactonizations of alkyl-substituted olefinic acids that proceed via 5-exo mode cyclizations to give lactones with new carbon-bromine bonds formed at stereogenic centers with high enantioselectivity [38].

Ring-Opening Polymerization (ROP) Initiator Systems

Ring-opening polymerization of 7-butyloxepan-2-one requires specialized initiator systems that activate the lactone ring through coordination-insertion mechanisms [40]. Cationic group 5 initiators including niobium(V) and tantalum(V) ethoxides demonstrate high activity in lactone ring-opening polymerization [36]. Tantalum(V) species exhibit higher activity than isostructural niobium(V) complexes, contradicting some literature comparisons [36].

The initiation mechanism involves intramolecular nucleophilic attack on the coordinated lactone by an adjacent alkoxide moiety [36]. This mechanism enables quantitative, stoichiometric installation of a single monomer residue distinct from the bulk polymer chain [36]. The process permits modification of polymer properties through manipulation of molecular architecture and tuning of polymerization kinetics [36].

Coordination ring-opening polymerization mechanisms typically include nucleophilic attack of the metal-coordinated ligand to the carbonyl group followed by ring-opening via oxygen-acyl bond cleavage [40]. Metal-catalyzed ring-opening polymerization may occur through living cationic mechanisms studied computationally for various metallocene cations [40]. The reactivity depends on donor properties of monomers and ring strain considerations [40].

Initiator SystemMonomerTemperature (°C)Conversion (%)Molecular Weight Control
Ta(V) ethoxideε-caprolactone60>95High
Nb(V) ethoxideε-caprolactone6085Moderate
Zn complexδ-valerolactone8090High

Tin-based initiators including stannous octoate and tetraphenyltin provide alternative systems for lactone polymerization [37]. The true nature of the initiating species and the mechanism of ring-opening through acyl-oxygen versus alkyl-oxygen bond cleavage remain areas of active investigation [37]. Iron complexes, while typically exhibiting lower catalytic activity, offer zero toxicity advantages for biomedical applications [40].

Physical Description

colourless to pale yellow liquid

XLogP3

2.8

Density

0.976

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 126 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5579-78-2

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Oxepanone, 7-butyl-: ACTIVE

Dates

Modify: 2023-08-15

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